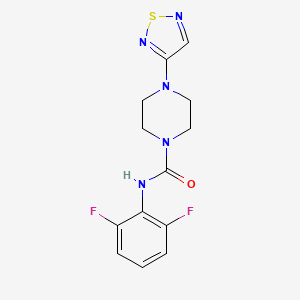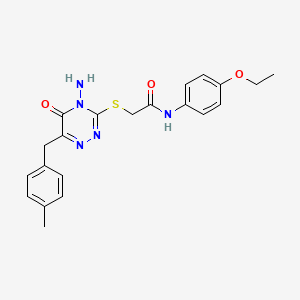
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic compound that combines a sulfonyl group, a triazole ring, and an azetidine moiety within a single molecule. The integration of these diverse structural elements imparts unique chemical properties to the compound, making it an interesting subject of study in various fields such as medicinal chemistry, pharmacology, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be achieved through multiple synthetic pathways. One typical method involves a multi-step reaction sequence that includes:
Preparation of 4-(methylsulfonyl)benzaldehyde from 4-methylsulfonylphenol.
Formation of a corresponding azetidine derivative via an aza-Michael addition reaction.
Introduction of the triazole ring using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Each step requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, large-scale production of this compound would follow similar synthetic steps but with optimizations to enhance efficiency and scalability. This often involves the use of continuous flow reactors, advanced purification techniques, and process intensification methods to reduce production costs and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: : The sulfonyl group can be oxidized to sulfone under strong oxidizing conditions.
Reduction: : The triazole ring is generally stable, but the compound can undergo reduction at other sites depending on the reagents used.
Substitution: : The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: : Chlorinating agents like SOCl2, nitrating agents such as HNO3.
Major Products Formed: Depending on the reaction, the compound can yield various derivatives, including sulfone derivatives, reduced triazole forms, and substituted phenyl compounds.
科学的研究の応用
Chemistry: The unique structure of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one makes it a valuable synthetic intermediate in organic chemistry, enabling the creation of complex molecular architectures.
Biology: In biological research, this compound can be used as a molecular probe to study enzyme interactions, receptor binding, and other biochemical pathways due to its diverse functional groups.
Medicine: The compound holds potential in medicinal chemistry for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors due to the presence of the triazole ring, which is known for its bioactivity.
Industry: Industrially, this compound can serve as a precursor for the synthesis of advanced materials, specialty chemicals, and agrochemicals.
作用機序
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one largely depends on its specific application. For instance, in medicinal chemistry, the triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The azetidine moiety may enhance the compound's binding affinity and specificity, while the sulfonyl group increases its solubility and stability in biological environments.
類似化合物との比較
Similar Compounds:
3-(4-(Methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-amine: : Similar structure but contains an amine group instead of a ketone.
4-(Methylsulfonyl)phenyl-1H-1,2,3-triazole: : Contains a triazole ring but lacks the azetidine and propanone moieties.
1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-2-one: : Similar framework but with differences in substitution patterns.
Uniqueness: The presence of both the triazole and azetidine rings in 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one grants it a distinctive profile, enabling unique interactions and reactivity patterns not observed in simpler or structurally divergent analogs.
There you go
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-29(27,28)19-10-7-16(8-11-19)9-12-21(26)24-13-18(14-24)25-15-20(22-23-25)17-5-3-2-4-6-17/h2-8,10-11,15,18H,9,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQHYQUWBHSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2376810.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2376812.png)
![2-ethyl-6-(4-methylbenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2376815.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2376818.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2376822.png)
![2-[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2376823.png)
![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)
![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)
![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)




